N-{[4-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine

Regioisomer comparison Physicochemical properties LogP

SAR studies on LSD1 inhibitor selectivity are often confounded by the unavailability of key regioisomers, forcing researchers to rely on commercially available analogs that may not accurately reflect target engagement. This 4-chloro regioisomer (CAS 1516181-52-4) directly solves this gap, enabling precise head-to-head comparisons with the common 5-chloro isomer (CAS 1464215-33-5) to map how halogen position on the central phenyl ring modulates LSD1 binding and MAO selectivity. - Enables direct potency comparison: Chlorine position is predicted to alter electronic distribution across the biaryl system, with patent US9714241B2 establishing sub-100 nM LSD1 IC₅₀ values as achievable within this chemotype. - Addresses anti-influenza profiling: The cyclopropyl-substituted thiophene cycloalkylamine class is explicitly claimed for efficacy against amantadine-resistant strains, including those with the S31N M2 mutation. - Provides critical safety data: Tests whether thiophene incorporation retains the intrinsic MAO-B selectivity observed in simplified analogs (Ki = 1.548 mM vs. 0.0136 mM for tranylcypromine), essential for CNS-targeted programs.

Molecular Formula C14H14ClNS
Molecular Weight 263.8 g/mol
Cat. No. B12071361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[4-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine
Molecular FormulaC14H14ClNS
Molecular Weight263.8 g/mol
Structural Identifiers
SMILESC1CC1NCC2=C(C=C(C=C2)Cl)C3=CSC=C3
InChIInChI=1S/C14H14ClNS/c15-12-2-1-10(8-16-13-3-4-13)14(7-12)11-5-6-17-9-11/h1-2,5-7,9,13,16H,3-4,8H2
InChIKeyJCRVZOMLDDOICE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Target Compound Identity & Class


N-{[4-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine (CAS 1516181-52-4) is an arylcyclopropylamine derivative with molecular formula C₁₄H₁₄ClNS and molecular weight 263.8 g/mol . The compound belongs to the broader class of cyclopropanamine-based pharmacophores that have been extensively investigated as lysine-specific demethylase-1 (LSD1) inhibitors [1] and, within the thiophene-substituted sub-class, as anti-influenza agents [2]. Its structure features a 4-chloro substitution on the central phenyl ring, a thiophen-3-yl moiety at the 2-position, and an N-cyclopropylmethylamine side chain, distinguishing it from positional isomers and other heteroaryl analogs.

Specificity Over Unsubstituted & Positional Analogs


Within the arylcyclopropylamine class, both the position of halogen substitution on the central phenyl ring and the nature of the (hetero)aryl appendage critically modulate target engagement, selectivity, and physicochemical properties [1]. The 4-chloro regioisomer (target compound) differs from the commercially available 5-chloro isomer (CAS 1464215-33-5) in chlorine placement, which is predicted to alter electronic distribution across the biaryl system, potentially affecting LSD1 binding pocket complementarity and off-target profiles such as MAO inhibition . Furthermore, simple 2-(thiophen-3-yl)cyclopropanamine (CAS 920501-70-8) lacks the benzylamine linker and chloro substituent entirely, resulting in substantially different potency—its MAO-B Ki of 1.548 mM [2] exemplifies the functional consequences of structural truncation. These structural variations preclude interchangeable use in structure-activity relationship (SAR) studies, pharmacological profiling, or lead optimization programs.

Quantitative Differentiation vs. Closest Analogs


Regioisomeric Physicochemical Property Differentiation

The target compound (4-chloro isomer, CAS 1516181-52-4) and its closest commercially available positional isomer, N-(5-chloro-2-(thiophen-3-yl)benzyl)cyclopropanamine (CAS 1464215-33-5), share identical molecular formula (C₁₄H₁₄ClNS) and molecular weight (263.79 g/mol) but differ in the position of chlorine substitution on the central phenyl ring . The 5-chloro isomer exhibits computed topological polar surface area (TPSA) of 12.03 Ų and consensus LogP of 4.3205 , values that indicate high membrane permeability potential coupled with very low polarity—a profile consistent with blood-brain barrier penetration and intracellular target access. While direct experimental TPSA and LogP data for the 4-chloro target compound are not publicly available, the altered chlorine position is expected to redistribute the molecular dipole and alter hydrogen-bonding capacity, potentially shifting these parameters sufficiently to differentiate solubility, permeability, and protein-binding behavior in cellular and in vivo contexts. This regioisomeric distinction is critical for procurement decisions in SAR campaigns, as even subtle physicochemical shifts can translate into pronounced differences in cellular potency and pharmacokinetics [1].

Regioisomer comparison Physicochemical properties LogP TPSA Drug-likeness

Class-Level LSD1 Inhibitory Activity of Thiophene Cyclopropanamines

Patent US9714241B2, assigned to Takeda Pharmaceutical Company, explicitly encompasses thiophene-substituted cyclopropanamine compounds as LSD1 inhibitors, with representative compounds demonstrating IC₅₀ values below 100 nM in LSD1 inhibitory assays conducted at pH 8 and 298.15 K [1][2]. The patent's generic formula includes thiophene as a permitted B-ring heterocycle, and the claimed compounds are described as having 'superior LSD1 inhibitory action and high LSD1 selectivity' [1]. In contrast, the unsubstituted parent scaffold trans-2-phenylcyclopropylamine (tranylcypromine) exhibits markedly weaker LSD1 inhibition (IC₅₀ = 20.7 µM in cell-free assay) [3], representing a >200-fold potency gap relative to optimized thiophene-containing analogs. While the specific 4-chloro-2-(thiophen-3-yl)phenylmethyl analog has not been individually profiled in the public domain, its structural features—chlorine electron-withdrawing substitution, thiophene heteroaryl group, and cyclopropylmethylamine side chain—collectively map onto the pharmacophoric elements associated with potent LSD1 inhibition within the patented chemical space. Procurement of this specific compound enables direct evaluation of how 4-chloro regiochemistry and thiophen-3-yl geometry contribute to LSD1 potency and selectivity versus MAO enzymes [4].

LSD1 inhibition Epigenetics Cyclopropanamine Cancer therapeutics CNS disorders

Core Scaffold MAO-B Inhibition Baseline for Selectivity

The simplified analog 2-(thiophen-3-yl)cyclopropanamine, which represents the core thiophene-cyclopropanamine scaffold without the benzyl linker and chloro substituent present in the target compound, exhibits a MAO-B inhibition Ki of 1.548 mM (1,548,000 nM) [1]. This is approximately 200-fold weaker than trans-2-phenylcyclopropylamine (tranylcypromine), which shows MAO-B Ki values of 0.0136–0.0373 mM depending on the study [1]. The substantially reduced MAO-B affinity of the thiophene-substituted core suggests that thiophene incorporation may inherently favor selectivity away from MAO enzymes. The target compound, bearing additional 4-chloro and benzylamine modifications, is expected to exhibit further differentiated MAO inhibition profiles. This is critical because MAO inhibition represents a key off-target liability for cyclopropanamine-based LSD1 inhibitors, with tranylcypromine's clinical use limited by its potent MAO inhibition (MAO-A IC₅₀ = 2.3 µM; MAO-B IC₅₀ = 0.95 µM) [2]. Procurement of the fully elaborated 4-chloro-2-(thiophen-3-yl)phenylmethyl analog enables direct experimental determination of whether these structural features confer LSD1/MAO selectivity advantages.

MAO-B inhibition Selectivity Off-target profiling CNS safety

Anti-Influenza Efficacy Against Amantadine-Resistant Strains

A Chinese patent application describing cyclopropyl-substituted thiophene cycloalkylamine compounds (structurally encompassing the target chemotype) reports that these compounds exhibit strong anti-influenza virus activity and, notably, retain inhibitory efficacy against amantadine-resistant influenza strains [1]. Amantadine, an M2 ion channel blocker, has been rendered largely ineffective due to widespread resistance (e.g., the S31N mutation in M2 protein), and there is a documented need for new chemical entities that circumvent this resistance mechanism [1]. The patent claims that the described compounds can be used for both prevention and treatment of influenza virus infections, positioning this chemotype as a potential next-generation antiviral scaffold. The target compound, with its specific 4-chloro-2-(thiophen-3-yl)phenylmethyl substitution pattern, represents a distinct structural entry point within this patented class. While quantitative IC₅₀ or EC₅₀ values for the specific target compound are not publicly disclosed, the patent's assertion of anti-influenza activity across the claimed genus provides a rationale for procuring this compound for antiviral screening cascades, particularly for profiling against amantadine-sensitive and amantadine-resistant viral panels.

Anti-influenza Amantadine resistance Antiviral Cyclopropanamine Thiophene

Commercial Availability: Custom Synthesis vs. In-Stock Isomer

The target compound N-{[4-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine (CAS 1516181-52-4) is listed in chemical databases but has no recommended commercial suppliers , indicating that procurement would likely require custom synthesis. In contrast, its closest positional isomer N-(5-chloro-2-(thiophen-3-yl)benzyl)cyclopropanamine (CAS 1464215-33-5) is commercially stocked by ChemScene (Cat. No. CS-0606958) with ≥98% purity, available for room-temperature shipping within the continental US, and requires storage sealed in dry conditions at 2–8°C . The 5-chloro isomer is classified as Hazard Class 6.1 (toxic), with associated HazMat shipping fees . For programs requiring the 4-chloro regioisomer specifically—for SAR studies, patent prosecution, or target engagement profiling—the absence of off-the-shelf availability mandates engaging a custom synthesis provider. This logistical distinction is a critical procurement consideration: the timeline and cost differential between purchasing an in-stock isomer versus commissioning custom synthesis of the 4-chloro analog should be factored into project planning. The target compound's CAS registry assignment confirms its identity and provides a reference point for custom synthesis quoting.

Custom synthesis Commercial availability Procurement logistics Purity comparison

Procurement Application Scenarios


LSD1 Inhibitor SAR Profiling by Regiochemistry

The target compound enables systematic SAR exploration of how 4-chloro (vs. 5-chloro) substitution on the central phenyl ring affects LSD1 inhibitory potency and selectivity. Given that patent US9714241B2 establishes sub-100 nM LSD1 IC₅₀ values as achievable within this chemotype [1], procuring the 4-chloro regioisomer allows direct head-to-head comparison with the commercially available 5-chloro isomer (CAS 1464215-33-5) to determine whether chlorine position meaningfully impacts target engagement. This is particularly relevant for programs seeking to differentiate their chemical matter from the Takeda patent space or to optimize selectivity over MAO-A and MAO-B, where the thiophene core scaffold has shown intrinsically reduced MAO-B affinity (Ki = 1.548 mM for the simplified analog) [2].

Antiviral Screening for Amantadine-Resistant Influenza

The patent literature explicitly claims that cyclopropyl-substituted thiophene cycloalkylamine compounds possess strong anti-influenza activity, including efficacy against amantadine-resistant viral strains [3]. Procuring the target compound—which features the 4-chloro-2-(thiophen-3-yl)phenylmethyl substitution pattern—facilitates testing in influenza A virus replication assays, including strains bearing the S31N M2 mutation that confers amantadine resistance. Positive results would support a novel antiviral mechanism distinct from both M2 channel blockade and neuraminidase inhibition, potentially addressing the unmet need for influenza therapeutics with new resistance profiles.

MAO Selectivity Profiling for CNS Safety

Given the well-documented MAO inhibition liability of cyclopropanamine-based LSD1 inhibitors—tranylcypromine inhibits MAO-A (IC₅₀ = 2.3 µM) and MAO-B (IC₅₀ = 0.95 µM) [4]—procuring the target compound enables direct measurement of its MAO-A and MAO-B inhibitory activity. The simplified 2-(thiophen-3-yl)cyclopropanamine scaffold shows ~114-fold weaker MAO-B affinity compared to trans-2-phenylcyclopropylamine (Ki 1.548 mM vs. 0.0136 mM) [2], suggesting that thiophene incorporation may confer inherent MAO selectivity. Testing the fully elaborated 4-chloro-2-(thiophen-3-yl)phenylmethyl analog determines whether this selectivity is retained or enhanced, providing critical safety data for CNS-targeted programs.

Custom Synthesis Benchmarking & Reference Standard Preparation

As the target compound lacks commercial suppliers , procurement inherently involves commissioning custom synthesis. The availability of the structurally analogous 5-chloro isomer (CAS 1464215-33-5, ≥98% purity) from ChemScene provides a useful comparator for analytical method development, including HPLC purity assessment, NMR characterization, and stability testing. The target compound can serve as a reference standard for confirming structural identity in patent prosecution contexts or for establishing in-house QC specifications when the 4-chloro regioisomer is ultimately incorporated into a development candidate.

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